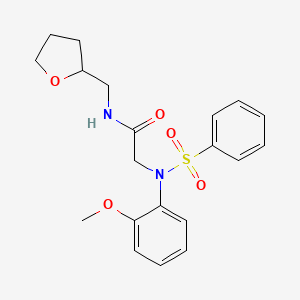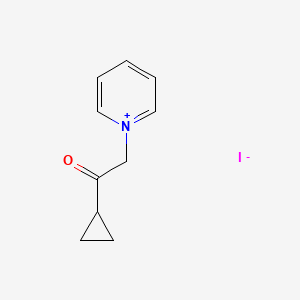![molecular formula C17H18ClNOS B3935057 2-[(4-chlorophenyl)thio]-N-(4-methylbenzyl)propanamide](/img/structure/B3935057.png)
2-[(4-chlorophenyl)thio]-N-(4-methylbenzyl)propanamide
Übersicht
Beschreibung
2-[(4-chlorophenyl)thio]-N-(4-methylbenzyl)propanamide is a chemical compound that has gained attention in scientific research due to its potential applications in medicine. This compound is also known as ML239, and it is a small molecule inhibitor of the protein known as heat shock protein 70 (HSP70). HSP70 is a molecular chaperone that plays a crucial role in protein folding, stability, and degradation. The inhibition of HSP70 has been shown to have therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Wirkmechanismus
The mechanism of action of 2-[(4-chlorophenyl)thio]-N-(4-methylbenzyl)propanamide involves the inhibition of HSP70. HSP70 is a molecular chaperone that plays a crucial role in protein folding, stability, and degradation. Inhibition of HSP70 leads to the accumulation of misfolded and damaged proteins, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-chlorophenyl)thio]-N-(4-methylbenzyl)propanamide have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the ATPase activity of HSP70 and induces the accumulation of misfolded proteins. In vivo studies have shown that the compound has anti-tumor activity in mouse models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(4-chlorophenyl)thio]-N-(4-methylbenzyl)propanamide in lab experiments include its specificity for HSP70 and its potential as a therapeutic agent in cancer. However, the compound has limitations, including its solubility and toxicity. The solubility of the compound can be improved by using appropriate solvents or prodrugs. The toxicity of the compound can be addressed by using appropriate dosages and administration routes.
Zukünftige Richtungen
There are several future directions for research on 2-[(4-chlorophenyl)thio]-N-(4-methylbenzyl)propanamide. One area of research is to optimize the compound's pharmacokinetic properties, such as solubility, stability, and bioavailability. Another area of research is to investigate the compound's potential as a therapeutic agent in other diseases, such as neurodegenerative disorders and infectious diseases. Additionally, research can be conducted to identify the downstream targets of HSP70 inhibition and to elucidate the molecular mechanisms underlying the compound's anti-tumor activity.
Wissenschaftliche Forschungsanwendungen
The potential applications of 2-[(4-chlorophenyl)thio]-N-(4-methylbenzyl)propanamide in scientific research are numerous. One of the most promising areas of research is in the treatment of cancer. HSP70 is overexpressed in many types of cancer, and its inhibition has been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, HSP70 inhibition has been shown to induce apoptosis (programmed cell death) in cancer cells.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[(4-methylphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-12-3-5-14(6-4-12)11-19-17(20)13(2)21-16-9-7-15(18)8-10-16/h3-10,13H,11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAFPBAYVIOHOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(C)SC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-(4-methylbenzyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-(4-ethoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3934975.png)
![4-ethoxy-N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)benzamide](/img/structure/B3934982.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3934997.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]benzyl}-N-phenylmethanesulfonamide](/img/structure/B3935005.png)
![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B3935009.png)
![2-(benzylthio)-N-{2-[(4-chlorophenyl)thio]ethyl}propanamide](/img/structure/B3935013.png)
![(4-chlorophenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone](/img/structure/B3935024.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3,4-dimethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B3935030.png)

![2-[(1-bromo-2-naphthyl)oxy]-N-(4-nitrophenyl)acetamide](/img/structure/B3935047.png)
![2-[(3-bromobenzoyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3935052.png)
![5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B3935063.png)
![6-tert-butyl-2-[(4-chlorobenzoyl)amino]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3935073.png)
